Enhanced Hydrophilicity and H-Bonding Capacity
The target compound demonstrates significantly lower lipophilicity (LogP -0.60 for free base; +0.20 for HCl salt) compared to 4-cyanophenylboronic acid (LogP -0.76 to +1.03, depending on source), indicating improved aqueous compatibility [1]. Furthermore, it possesses a higher TPSA (90.3 Ų vs. 64.25 Ų) and more hydrogen bond donors/acceptors (3HBD/4HBA vs. 2HBD/3HBA), properties critical for oral bioavailability and target engagement in medicinal chemistry [1]. While a direct head-to-head solubility comparison under identical conditions is lacking, the HCl salt is explicitly noted as soluble in water and polar organic solvents, an advantage over the less polar 4-cyanophenylboronic acid .
| Evidence Dimension | LogP, TPSA, H-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | LogP: -0.60 (free base), +0.20 (HCl salt); TPSA: 90.3 Ų; HBD: 3; HBA: 4 |
| Comparator Or Baseline | 4-Cyanophenylboronic acid: LogP -0.76 to +1.03; TPSA 64.25 Ų; HBD: 2; HBA: 3 |
| Quantified Difference | ΔLogP: -1.63 to +0.16; ΔTPSA: +26.05 Ų; ΔHBD: +1; ΔHBA: +1 |
| Conditions | Computed physicochemical properties from PubChem and vendor databases |
Why This Matters
Superior aqueous solubility and hydrogen-bonding capability directly translate to better compatibility with aqueous reaction conditions and biological assay formats, reducing the need for organic co-solvents and improving reproducibility in medicinal chemistry workflows.
- [1] PubChem. (2026). (2-Amino-4-cyanophenyl)boronic acid. PubChem CID 44118767. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-cyanophenyl_boronic-acid View Source
